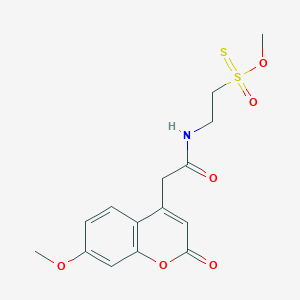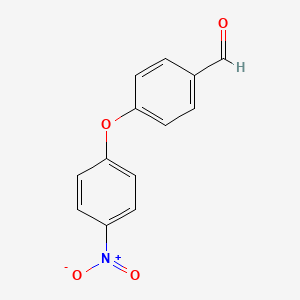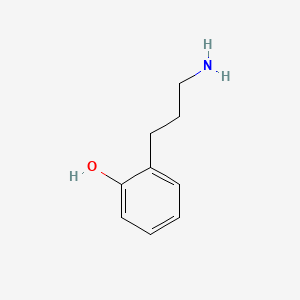
2-(3-氨基丙基)苯酚
描述
2-(3-Aminopropyl)phenol, also known as 3-(2-hydroxyphenyl)-N-propylpropan-1-amine, is a chemical compound with the molecular formula C9H13NO. It is a derivative of phenol and has been studied for its potential use in various scientific research applications.
科学研究应用
Pharmacology
2-(3-Aminopropyl)phenol: is utilized in pharmacological research due to its structural similarity to neurotransmitters and its potential role in modulating biological pathways . It’s often used in the early stages of drug discovery, particularly in the synthesis of compounds that may interact with the central nervous system.
Material Science
In material science, 2-(3-Aminopropyl)phenol can be employed as a precursor for the synthesis of advanced materials. Its amine group is reactive and can be used to modify surfaces or create polymers with specific properties for industrial applications .
Environmental Science
This compound is explored for its potential use in environmental science, particularly in the degradation of pollutants. Its phenolic structure suggests that it could be involved in advanced oxidation processes for water treatment .
Biochemistry
2-(3-Aminopropyl)phenol: plays a role in biochemistry research, where it may be used to study enzyme kinetics and receptor-ligand interactions due to its amine and phenol functional groups. These groups are key in mimicking or inhibiting biological molecules .
Agriculture
In agriculture, derivatives of phenolic compounds, including 2-(3-Aminopropyl)phenol , are investigated for their role as biostimulants. They may enhance plant growth, improve stress resilience, and increase crop yield .
Food Industry
The food industry researches the use of phenolic compounds for their antioxidant and antimicrobial properties2-(3-Aminopropyl)phenol could be studied for its efficacy in food preservation and as a potential natural additive .
Analytical Chemistry
2-(3-Aminopropyl)phenol: is valuable in analytical chemistry for developing new analytical methods. Its unique structure can be used as a standard or a reagent in chromatography and spectrometry to detect various substances .
Chemical Engineering
In chemical engineering, 2-(3-Aminopropyl)phenol is of interest for its potential in process optimization. Its reactive groups can be utilized in the design of catalysts or in the development of chemical processes that require specific phenolic functionalities .
作用机制
Target of Action
2-(3-Aminopropyl)phenol, also known as 3-AP, is a psychoactive compound . It acts as a partial agonist at 5-HT1A/B/2C receptors and an antagonist at the 5-HT2A receptor . These receptors are part of the serotonin system, which plays a crucial role in mood regulation, anxiety, and cognition.
Mode of Action
As a partial agonist, 3-AP binds to the 5-HT1A/B/2C receptors, mimicking the action of serotonin to a lesser extent. This results in a moderate increase in serotonin activity . As an antagonist at the 5-HT2A receptor, it prevents serotonin from binding and activating this receptor, thereby inhibiting its activity .
属性
IUPAC Name |
2-(3-aminopropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGDENNPWXKGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399209 | |
| Record name | 2-(3-aminopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)phenol | |
CAS RN |
90765-59-6 | |
| Record name | 2-(3-aminopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)
![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)
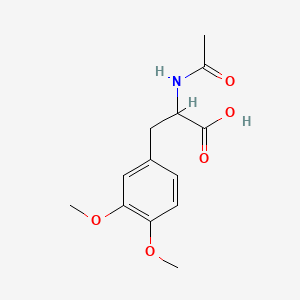

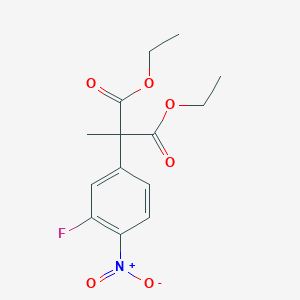
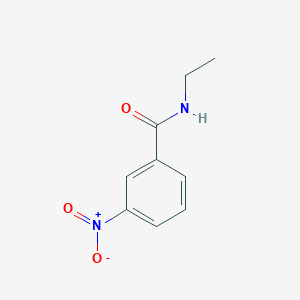

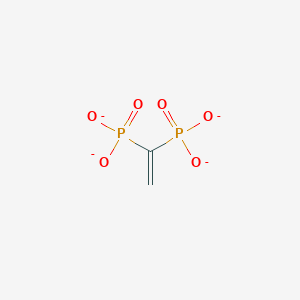
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)

![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)

